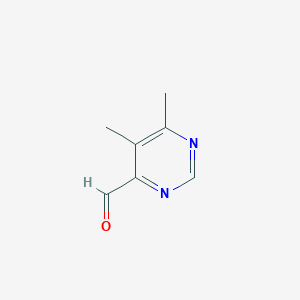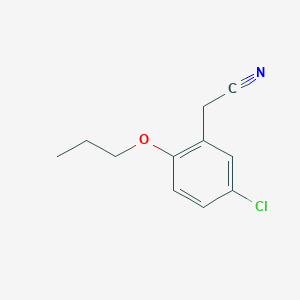
2-(5-Chloro-2-propoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-propoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H12ClNO. It is a nitrile derivative characterized by the presence of a chloro-substituted phenyl ring and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-propoxyphenyl)acetonitrile typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-propoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Chloro-2-propoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(5-Chloro-2-propoxyphenyl)acetonitrile depends on its specific application. In general, the nitrile group can interact with various biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloro and propoxy groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chloroacetonitrile: A simpler nitrile with a chloro group, used as an alkylating agent.
2-(4-Chlorophenyl)acetonitrile: Similar structure but lacks the propoxy group.
2-(5-Bromo-2-propoxyphenyl)acetonitrile: Similar structure but with a bromo group instead of chloro.
Uniqueness
2-(5-Chloro-2-propoxyphenyl)acetonitrile is unique due to the presence of both the chloro and propoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
2-(5-chloro-2-propoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13/h3-4,8H,2,5,7H2,1H3 |
InChIキー |
BXTDOTRTQXANOM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


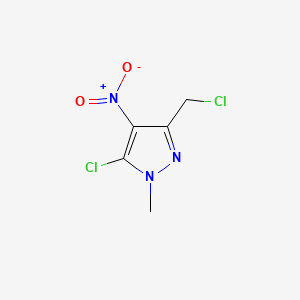
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
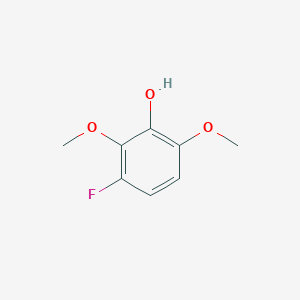
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
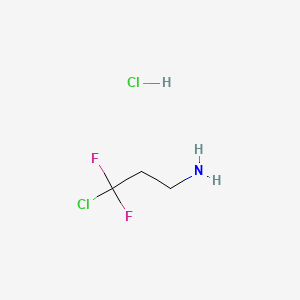
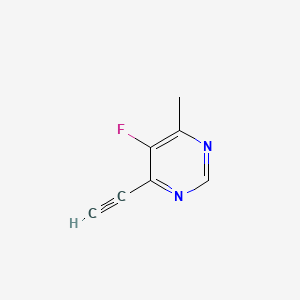
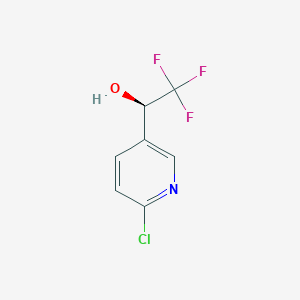
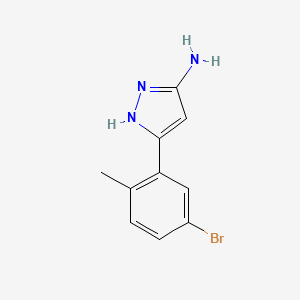
![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
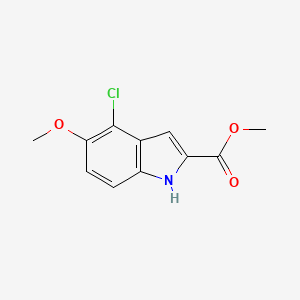
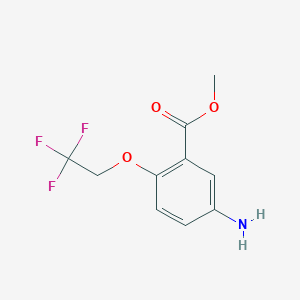
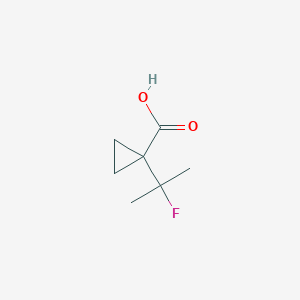
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
